2,4-dinitroacridin-9(10H)-one
Description
2,4-Dinitroacridin-9(10H)-one is an acridinone derivative featuring nitro (-NO₂) groups at the 2- and 4-positions of the acridine core. Nitro groups are strong electron-withdrawing substituents, which influence reactivity, solubility, and biological activity. Acridinones are widely studied for applications in medicinal chemistry, materials science, and as fluorescent probes .
Properties
Molecular Formula |
C13H7N3O5 |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
2,4-dinitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7N3O5/c17-13-8-3-1-2-4-10(8)14-12-9(13)5-7(15(18)19)6-11(12)16(20)21/h1-6H,(H,14,17) |
InChI Key |
HLMAGYKJGMJUIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitroacridin-9(10H)-one typically involves the nitration of acridin-9(10H)-one. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions on the acridine ring. The reaction is usually conducted under controlled temperature conditions to prevent over-nitration and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of 2,4-dinitroacridin-9(10H)-one may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, concentration, and reaction time, are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitroacridin-9(10H)-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The acridine ring can be further oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2,4-diaminoacridin-9(10H)-one.
Substitution: Various substituted acridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of acridin-9(10H)-one.
Scientific Research Applications
2,4-Dinitroacridin-9(10H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving DNA intercalation, as acridine derivatives are known to interact with nucleic acids.
Medicine: Research into its potential as an anticancer agent is ongoing, given the biological activity of acridine derivatives.
Industry: It is used in the production of dyes and pigments, where its nitro groups contribute to the color properties of the final products.
Mechanism of Action
The mechanism by which 2,4-dinitroacridin-9(10H)-one exerts its effects depends on its application:
DNA Intercalation: The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Redox Activity: The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological molecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Substituents on the acridinone scaffold significantly alter melting points, solubility, and LogP (lipophilicity). Key analogs from the evidence include:
Table 1: Substituent Impact on Physical Properties
*LogP values estimated using substituent contributions. Nitro groups increase polarity, reducing solubility in non-polar solvents compared to chloro or methoxy analogs .
Neurotransmitter Release Enhancement
Anthracenone analogs like XE991 (bis(4-pyridinylmethyl)) exhibit EC₅₀ values of 490 nM for acetylcholine release, outperforming linopirdine (EC₅₀ = 4.2 µM) .
Enzyme Inhibition
Acridin-9(10H)-one is a CYP1A2 inhibitor (LogP = 2.66), while methoxy derivatives (e.g., 1-hydroxy-3-methoxyacridin-9(10H)-one) show higher LogP (~2.69) and altered bioavailability . Nitro-substituted analogs may exhibit stronger inhibition due to enhanced electrophilicity.
Structural and Electronic Comparisons
- Nitro vs. Halogen Substituents : Nitro groups increase acidity (pKa ~1) compared to chloro (pKa ~4–5) or methoxy (pKa ~10) groups, affecting protonation states in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
